5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one
Overview
Description
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one is a complex organic compound that features a unique combination of benzo[b]thiophene, morpholine, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction, where benzo[b]thiophene derivatives are reacted with morpholine and imidazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and triggering downstream pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Morpholine Derivatives: Compounds containing the morpholine ring are often used in medicinal chemistry for their bioactive properties.
Imidazole Derivatives: These compounds are known for their role in enzyme inhibition and other biological activities.
Uniqueness
What sets 5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development .
Properties
IUPAC Name |
(4Z)-4-(1-benzothiophen-3-ylmethylidene)-2-morpholin-4-yl-1H-imidazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15-13(17-16(18-15)19-5-7-21-8-6-19)9-11-10-22-14-4-2-1-3-12(11)14/h1-4,9-10H,5-8H2,(H,17,18,20)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIIGHPXMJNTQK-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC3=CSC4=CC=CC=C43)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=N/C(=C\C3=CSC4=CC=CC=C43)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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